5-(tert-Butoxycarbonyl)-2-ethyl-4,5,6,7-tetrahydro-2H-pyrazolo[4,3-c]pyridine-7-carboxylic acid 5-(tert-Butoxycarbonyl)-2-ethyl-4,5,6,7-tetrahydro-2H-pyrazolo[4,3-c]pyridine-7-carboxylic acid
Brand Name: Vulcanchem
CAS No.:
VCID: VC15894130
InChI: InChI=1S/C14H21N3O4/c1-5-17-7-9-6-16(13(20)21-14(2,3)4)8-10(12(18)19)11(9)15-17/h7,10H,5-6,8H2,1-4H3,(H,18,19)
SMILES:
Molecular Formula: C14H21N3O4
Molecular Weight: 295.33 g/mol

5-(tert-Butoxycarbonyl)-2-ethyl-4,5,6,7-tetrahydro-2H-pyrazolo[4,3-c]pyridine-7-carboxylic acid

CAS No.:

Cat. No.: VC15894130

Molecular Formula: C14H21N3O4

Molecular Weight: 295.33 g/mol

* For research use only. Not for human or veterinary use.

5-(tert-Butoxycarbonyl)-2-ethyl-4,5,6,7-tetrahydro-2H-pyrazolo[4,3-c]pyridine-7-carboxylic acid -

Specification

Molecular Formula C14H21N3O4
Molecular Weight 295.33 g/mol
IUPAC Name 2-ethyl-5-[(2-methylpropan-2-yl)oxycarbonyl]-6,7-dihydro-4H-pyrazolo[4,3-c]pyridine-7-carboxylic acid
Standard InChI InChI=1S/C14H21N3O4/c1-5-17-7-9-6-16(13(20)21-14(2,3)4)8-10(12(18)19)11(9)15-17/h7,10H,5-6,8H2,1-4H3,(H,18,19)
Standard InChI Key JKSPRTWPBWKBOR-UHFFFAOYSA-N
Canonical SMILES CCN1C=C2CN(CC(C2=N1)C(=O)O)C(=O)OC(C)(C)C

Introduction

Synthesis Methods

The synthesis of pyrazolo[4,3-c]pyridine derivatives typically involves multi-step reactions, including condensation reactions and cyclization processes. The use of commercially available reagents and simple transformations makes these compounds accessible for further modification and study.

Synthesis Steps:

  • Starting Materials: Pyrazole and pyridine precursors are often used.

  • Condensation Reaction: Formation of the pyrazolo[4,3-c]pyridine core.

  • Introduction of the Boc Group: Protection of the nitrogen atom to facilitate further reactions.

  • Modification at the 2-Position: Introduction of ethyl or other substituents.

Biological Activities and Applications

Pyrazolo[4,3-c]pyridine derivatives have been explored for their potential biological activities, including anti-inflammatory and anticancer effects. The specific biological activity of 5-(tert-Butoxycarbonyl)-2-ethyl-4,5,6,7-tetrahydro-2H-pyrazolo[4,3-c]pyridine-7-carboxylic acid would depend on its structural features and the presence of the Boc group, which can influence its interaction with biological targets.

Biological ActivityPotential Applications
Anti-inflammatoryTreatment of inflammatory diseases
AnticancerCancer therapy, particularly targeting specific pathways

Research Findings and Future Directions

While specific research findings on 5-(tert-Butoxycarbonyl)-2-ethyl-4,5,6,7-tetrahydro-2H-pyrazolo[4,3-c]pyridine-7-carboxylic acid are not available, studies on related compounds suggest that these derivatives can be promising candidates for drug development. Future research should focus on synthesizing this compound and evaluating its biological activities through in vitro and in vivo studies.

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